

Core Properties and Characteristics

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Compound of Interest

Compound Name: **2-Chloro-6-iodopyridine**

Cat. No.: **B1370145**

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2-Chloro-6-iodopyridine is a solid at room temperature, characterized by the presence of two different halogen atoms at the ortho-positions relative to the nitrogen atom.[\[1\]](#) This substitution pattern is the key to its synthetic value.

Physicochemical Data

The fundamental properties of **2-Chloro-6-iodopyridine** are summarized below, providing essential data for experimental planning and execution.

Property	Value	Reference
CAS Number	258506-66-0	[1]
Molecular Formula	C ₅ H ₃ ClIIN	[1]
Molecular Weight	239.44 g/mol	[1]
Melting Point	42-43 °C	[1]
Boiling Point	255 °C	[1]
Density	2.052 g/cm ³	[1]
Appearance	Solid	
SMILES String	Clc1ccccc(I)n1	
InChI Key	LSAOLINSZGYDOV-UHFFFAOYSA-N	

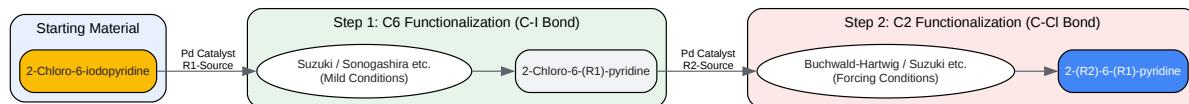
Synthesis and Availability

While detailed synthetic routes for **2-Chloro-6-iodopyridine** are not extensively published in academic literature, its precursor, 2-chloropyridine, can be synthesized through methods such as the direct chlorination of pyridine or the treatment of pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride.[2][3][4] However, **2-Chloro-6-iodopyridine** is readily available from numerous chemical suppliers, making direct purchase the most common and efficient route for its acquisition in a research setting.[1][5] The focus, therefore, lies not on its own synthesis, but on its application as a starting material for more complex molecules.

The Principle of Regioselective Reactivity

The synthetic power of **2-Chloro-6-iodopyridine** lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[6][7]

This reactivity hierarchy (I > Cl) is the cornerstone of its utility, enabling a programmed, sequential functionalization of the pyridine ring.[6][7] One can selectively perform a reaction at the C6-ido position under mild conditions, leaving the C2-chloro position intact for a subsequent, different transformation under more forcing conditions.



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Caption: Sequential functionalization workflow for **2-Chloro-6-iodopyridine**.

Key Synthetic Transformations

The pyridine scaffold is a privileged structure in medicinal chemistry, and **2-Chloro-6-iodopyridine** is a premier starting point for creating diverse libraries of substituted pyridines.[\[6\]](#) [\[8\]](#)[\[9\]](#) The most common and powerful transformations are palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

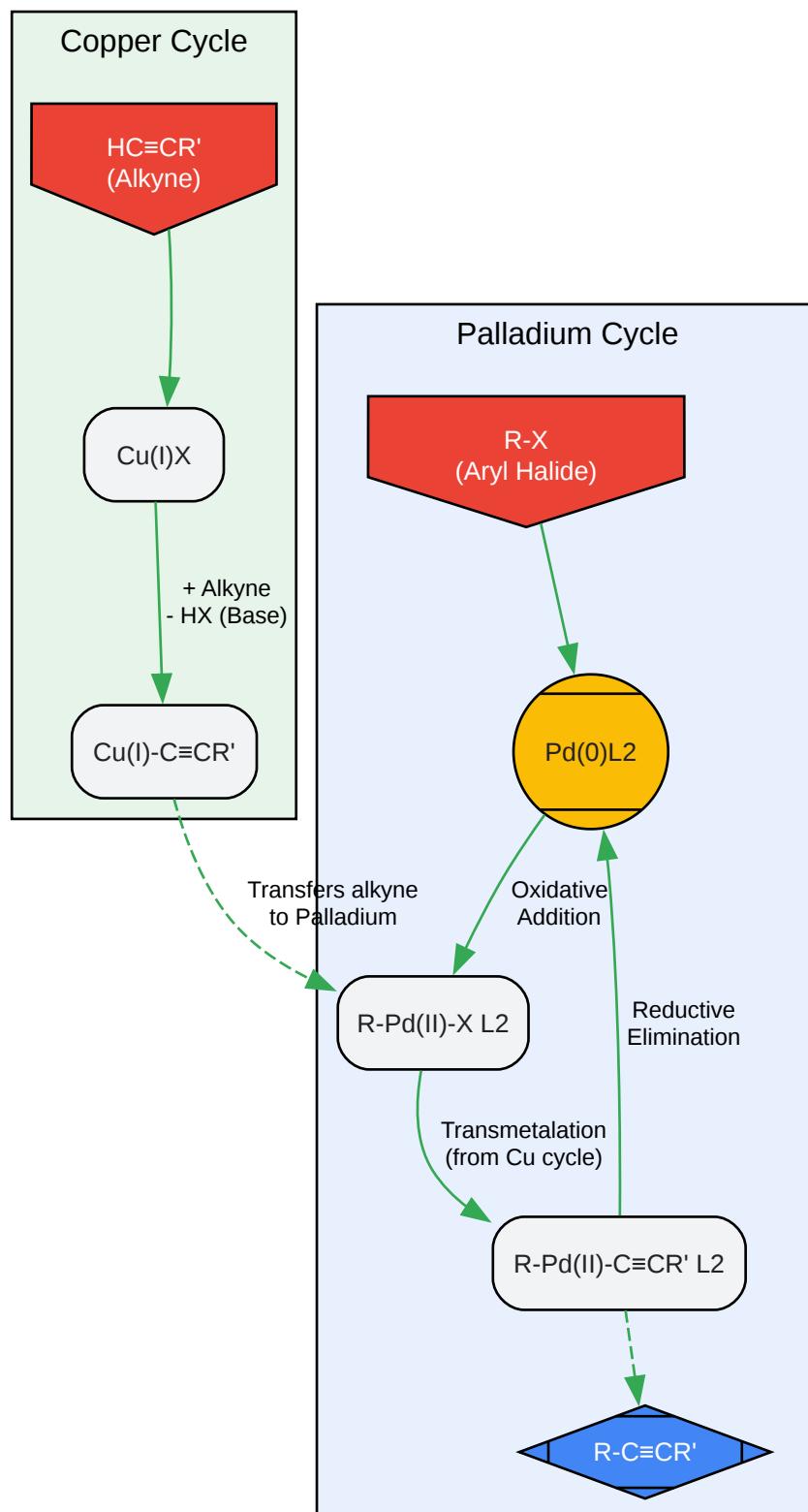
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron reagent.[\[10\]](#)[\[11\]](#) It is frequently the first reaction performed on **2-Chloro-6-iodopyridine** to install an aryl or heteroaryl substituent at the C6 position.

- **Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Chloro-6-iodopyridine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%), and a base, typically aqueous sodium carbonate (2 M, 2-3 eq.).
- **Solvent:** Add a degassed solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 ratio).
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- **Catalyst:** $\text{Pd}(\text{PPh}_3)_4$ is a common choice as it is a stable Pd(0) source. Other catalysts, including those with more electron-rich and bulky phosphine ligands (e.g., from the Buchwald or Fu groups), can be used to improve efficiency, especially for challenging substrates.[\[12\]](#)
- **Base:** The base (e.g., Na_2CO_3 , K_2CO_3 , Cs_2CO_3) is crucial for the transmetalation step of the catalytic cycle, activating the organoboron species.[\[10\]](#)

- Solvent: A two-phase solvent system (e.g., Toluene/Water) is often used to dissolve both the organic-soluble starting materials and the inorganic base.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide.^{[13][14]} This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations (e.g., click chemistry, reductions) or as integral parts of a final target molecule.

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Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

- Setup: To a Schlenk flask under an inert atmosphere, add **2-Chloro-6-iodopyridine** (1.0 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 5-10 mol%).
- Solvent and Base: Dissolve the solids in a degassed solvent such as THF or DMF. Add a degassed amine base, like triethylamine (Et_3N) or diisopropylamine (DIPA), which also serves as a solvent.
- Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) via syringe.
- Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
- Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
- Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography.
- Dual Catalysis: The reaction classically involves two catalytic cycles.^[14] The palladium cycle is similar to other cross-couplings, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.^[14]
- Base: The amine base is critical for neutralizing the HX acid formed during the reaction and for facilitating the formation of the copper acetylide.^[13]
- Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the reaction's efficiency and, in di- or tri-halogenated systems, can even control regioselectivity.^{[15][16]}

Buchwald-Hartwig Amination: Constructing C-N Bonds

After functionalizing the C6 position, the remaining C2-chloro group can be targeted. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide range of amines.^{[17][18]} This reaction is essential for installing amine functionalities common in pharmaceuticals.

- **Setup:** In a glovebox or under an inert atmosphere, combine the 2-chloro-6-substituted-pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu , K_3PO_4 , 1.5-2.0 eq.).
- **Solvent:** Add an anhydrous, degassed solvent such as toluene or dioxane.
- **Reaction:** Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor for completion.
- **Workup:** Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
- **Purification:** Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography or crystallization.
- **Ligand:** The C-Cl bond is less reactive than C-Br or C-I bonds. Therefore, its activation requires a highly active catalyst.^[10] Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.^[12]
- **Base:** A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, forming the active amide nucleophile.^[17]
- **Inert Conditions:** The $\text{Pd}(0)$ catalytic species is oxygen-sensitive, making the exclusion of air and moisture critical for successful and reproducible results.

Applications in Drug Discovery and Development

The 2,6-disubstituted pyridine motif synthesized from **2-Chloro-6-iodopyridine** is a key structural element in numerous biologically active compounds.^[9] The ability to precisely and differentially install various functional groups allows for the fine-tuning of a molecule's properties, such as its solubility, metabolic stability, and target-binding affinity.^[9]

- **Kinase Inhibitors:** Many kinase inhibitors, used in oncology, feature a substituted heterocyclic core to interact with the ATP-binding pocket of the target kinase. The versatile substitution

pattern achievable from **2-Chloro-6-iodopyridine** makes it an ideal platform for developing potent and selective inhibitors.[6]

- Agrochemicals: The pyridine ring is also prevalent in agrochemicals. This building block can be used to construct novel pesticides and fungicides with enhanced efficacy.[8]
- Pharmaceutical Intermediates: It serves as a crucial intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), where its predictable reactivity ensures high yields and purity in key bond-forming steps.[8][19]

Safety and Handling

Proper handling of **2-Chloro-6-iodopyridine** is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

- Hazards: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[1][20] It may cause skin and eye irritation.[21][22]
- GHS Pictogram: GHS07 (Exclamation Mark).[20]
- Hazard Statement: H302 - Harmful if swallowed.[20]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[21][23]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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